molecular formula C8H18O B8807877 (R)-3-Octanol

(R)-3-Octanol

Cat. No. B8807877
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376116

Procedure details

To 8 ml (23 g, 85.3 mmol) of phosphorus tribromide was added dropwise 15 g (115.4 mmol) of 3-octanol over a 1/2 hr period. The resulting solution was heated at 100° C. (oil bath) for 2 hr, after which time the reaction mixture was cooled and poured into 200 ml ice-water which was extracted with CHCl3 (3×120 ml). The combined organic extracts were washed with 5% Na2S2O3 (2×200 ml), H2O (200 ml), sat'd aq. NaHCO3 (2×200 ml), H2O (200 ml), and sat'd aq. NaCl (200 ml), and dried over MgSO4. After the removal of the solvent under reduced pressure, the residue was distilled (bp 78°-80° C./18 Torr, lit. bp 84.4°-85.1° C./20 Torr (18)) to give 17.5 g (78.58%) of pure 3-bromooctane which exhibited C-Br band at 797 cm-1 in the IR spectrum (18). NMR(CDCl3): δ1.0 (6H, t, CH3), δ1.31 (6H, broad singlet, --CH2), δ1.75 (4H, q, ##STR13## δ3.90 (1H, m, >CHBr).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
78.58%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][CH2:6][CH:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[Br:2][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 g
Type
reactant
Smiles
CCC(CCCCC)O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with CHCl3 (3×120 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 5% Na2S2O3 (2×200 ml), H2O (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (bp 78°-80° C./18 Torr, lit. bp 84.4°-85.1° C./20 Torr (18))

Outcomes

Product
Name
Type
product
Smiles
BrC(CC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 78.58%
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.